

In-Depth Technical Guide: Structural and Functional Analysis of PTP1B-IN-3 Diammonium

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Compound of Interest

Compound Name: PTP1B-IN-3 diammonium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases and oncology. This technical guide provides a comprehensive structural and functional analysis of **PTP1B-IN-3 diammonium**, a potent, orally active inhibitor of PTP1B. This document outlines the inhibitor's biochemical activity, pharmacokinetic profile, and the experimental methodologies crucial for its evaluation. Included are detailed data tables for quantitative analysis and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential applications in drug discovery and development.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B acts as a key negative regulator in glucose homeostasis and energy balance. Consequently, inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers.

PTP1B-IN-3 diammonium has been identified as a potent inhibitor of PTP1B. This guide serves to consolidate the available structural and functional data on this compound, providing a



valuable resource for researchers in the field.

Structural and Physicochemical Properties

While the precise chemical structure of **PTP1B-IN-3 diammonium** (CAS: 2702673-78-5) is not publicly available in the form of a 2D or 3D structure file, its related free form, PTP1B-IN-3 (CAS: 809272-64-8), is characterized by the molecular formula C₁₂H₇BrF₂NO₃P and a molecular weight of 362.06 g/mol .[1] The "diammonium" salt form suggests the presence of two ammonium counter-ions, which would alter the overall molecular weight and solubility properties. The lack of a publicly available detailed structure prevents a more in-depth computational structural analysis at this time.

Functional Analysis: In Vitro and In Vivo Activity

PTP1B-IN-3 diammonium is a potent inhibitor of both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP), exhibiting a half-maximal inhibitory concentration (IC50) of 120 nM for both enzymes.[2][3][4] This lack of selectivity between PTP1B and TCPTP is an important consideration for its therapeutic application, as TCPTP is involved in various cellular processes, and its inhibition could lead to off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for PTP1B-IN-3 and its diammonium salt.

Table 1: In Vitro Potency

Compound	Target	IC50 (nM)
PTP1B-IN-3 diammonium	PTP1B	120
PTP1B-IN-3 diammonium	TCPTP	120

Table 2: In Vivo Pharmacokinetic Parameters of PTP1B-IN-3 (Compound 3g) in Diet-Induced Obese (DIO) Mice



Parameter	Value	Units
Oral Bioavailability (F)	24	%
Clearance (CL)	0.71	mL/kg/min
Elimination Half-life (t1/2)	6	hours

Table 3: In Vivo Efficacy of PTP1B-IN-3 (Compound 3g) in DIO Mice

Oral Dose (mg/kg)	Glucose Excursion Inhibition (%)
1	60
3	80
10	100
Estimated ED ₅₀	0.8

Data from a study where the compound was administered orally 2 hours before an oral glucose challenge.[1][5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of PTP1B inhibitors, based on common methodologies in the field.

PTP1B Inhibition Assay (In Vitro)

This assay determines the in vitro potency of an inhibitor against the PTP1B enzyme.

Materials:

- Recombinant human PTP1B enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- p-Nitrophenyl phosphate (pNPP) as substrate



• PTP1B-IN-3 diammonium

- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of PTP1B-IN-3 diammonium in the assay buffer.
- In a 96-well plate, add a fixed concentration of recombinant PTP1B enzyme to each well.
- Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding a fixed concentration of the substrate, pNPP.
- Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
- Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pharmacokinetic Study in Mice (In Vivo)

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound in a mouse model.

Animal Model:

• Diet-induced obese (DIO) mice are a relevant model for studying metabolic diseases.

Procedure:

 Administer PTP1B-IN-3 (formulated for oral delivery) to a cohort of DIO mice at a specific dose.



- At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from the mice.
- · Process the blood samples to separate the plasma.
- Extract the compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
- Quantify the concentration of PTP1B-IN-3 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Plot the plasma concentration of the compound versus time.
- Use pharmacokinetic modeling software to calculate key parameters such as oral bioavailability (F), clearance (CL), and elimination half-life (t₁/₂).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

PTP1B in Insulin Signaling Pathway

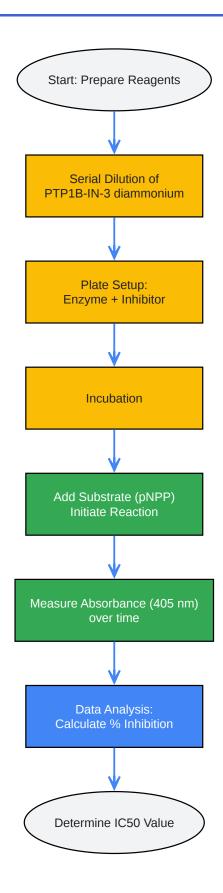


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Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for IC50 Determination





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